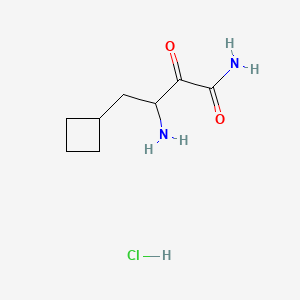

3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-4-cyclobutyl-2-oxobutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2.ClH/c9-6(7(11)8(10)12)4-5-2-1-3-5;/h5-6H,1-4,9H2,(H2,10,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUGMAUQLONHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC(C(=O)C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743637 | |

| Record name | 3-Amino-4-cyclobutyl-2-oxobutanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

817169-86-1 | |

| Record name | 3-Amino-4-cyclobutyl-2-oxobutanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis Pathway of 3-Amino-4-cyclobutyl-2-oxobutanamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis pathway for 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride, a crucial intermediate in the production of the antiviral drug Boceprevir. The synthesis is a multi-step process commencing from cyclobutylacetonitrile and culminating in the formation of the target hydrochloride salt. This document outlines the key transformations, reagents, and reaction conditions involved, presenting quantitative data in a structured format for clarity. Detailed experimental protocols for the pivotal steps are provided, along with a visual representation of the synthesis pathway to facilitate a comprehensive understanding for researchers and professionals in the field of drug development.

Introduction

This compound is a key building block in the synthesis of Boceprevir, a protease inhibitor used in the treatment of Hepatitis C.[1][2] The stereochemistry and purity of this intermediate are critical for the efficacy of the final active pharmaceutical ingredient. The synthesis pathway involves several key stages, including the formation of a β-keto ester, introduction of the amino group, reduction of the keto group, amidation, and a final oxidation to yield the desired α-keto amide. This guide will elaborate on a common synthetic route, drawing from methodologies described in patent literature.

Overall Synthesis Pathway

The synthesis of this compound can be logically divided into the formation of a key precursor, 3-Amino-4-cyclobutyl-2-hydroxybutanamide, followed by its oxidation. A representative synthetic scheme is presented below.

Figure 1: Overall synthesis pathway for this compound.

Key Experimental Protocols and Data

The following sections provide detailed experimental protocols for the key steps in the synthesis, along with tabulated quantitative data.

Synthesis of 3-Amino-4-cyclobutyl-2-hydroxybutanamide

The initial stages of the synthesis focus on constructing the carbon skeleton and introducing the necessary functional groups to form the hydroxy amide precursor.

Table 1: Summary of Reagents and Conditions for the Synthesis of 3-Amino-4-cyclobutyl-2-hydroxybutanamide

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) |

| 1. Ethanolysis | Cyclobutylacetonitrile | Ethanol, Sulfuric acid, Reflux | Ethyl cyclobutylacetate | ~90 | >95 |

| 2. Acylation | Ethyl cyclobutylacetate | Sodium ethoxide, Ethyl acetate, Toluene | Ethyl 2-(cyclobutylmethyl)-3-oxobutanoate | ~85 | >95 |

| 3. Azidation | Ethyl 2-(cyclobutylmethyl)-3-oxobutanoate | p-Toluenesulfonyl azide, Acetonitrile, Triethylamine | Ethyl 2-azido-4-cyclobutyl-3-oxobutanoate | ~92 | >97 |

| 4. Reduction | Ethyl 2-azido-4-cyclobutyl-3-oxobutanoate | Sodium borohydride, Ethanol/Water | Ethyl 3-amino-4-cyclobutyl-2-hydroxybutanoate | ~88 | >98 |

| 5. Amidation | Ethyl 3-amino-4-cyclobutyl-2-hydroxybutanoate | Ammonia in Methanol, CaCl2 | 3-Amino-4-cyclobutyl-2-hydroxybutanamide | ~95 | >98 |

Experimental Protocol for Amidation (Step 5):

-

To a solution of Ethyl 3-amino-4-cyclobutyl-2-hydroxybutanoate in methanol, add a catalytic amount of calcium chloride.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Bubble ammonia gas through the solution or add a solution of ammonia in methanol.

-

Seal the reaction vessel and stir at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., methanol/diethyl ether) to afford 3-Amino-4-cyclobutyl-2-hydroxybutanamide.

Synthesis of this compound

The final stage of the synthesis involves the selective oxidation of the secondary alcohol to a ketone, followed by deprotection and formation of the hydrochloride salt. Protecting the amino group prior to oxidation is crucial to prevent side reactions.

Table 2: Summary of Reagents and Conditions for the Final Synthesis Steps

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) |

| 6. N-protection | 3-Amino-4-cyclobutyl-2-hydroxybutanamide | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine, Dichloromethane | N-Boc-3-amino-4-cyclobutyl-2-hydroxybutanamide | ~98 | >99 |

| 7. Oxidation | N-Boc-3-amino-4-cyclobutyl-2-hydroxybutanamide | Dess-Martin periodinane, Dichloromethane | N-Boc-3-amino-4-cyclobutyl-2-oxobutanamide | ~90 | >97 |

| 8. Deprotection & Salt Formation | N-Boc-3-amino-4-cyclobutyl-2-oxobutanamide | HCl in Dioxane or Diethyl ether | This compound | ~95 | >98 |

Experimental Protocol for Oxidation (Step 7):

-

Dissolve N-Boc-3-amino-4-cyclobutyl-2-hydroxybutanamide in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add Dess-Martin periodinane portion-wise to the solution at room temperature, while monitoring the internal temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir the biphasic mixture vigorously until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude N-Boc-3-amino-4-cyclobutyl-2-oxobutanamide can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Experimental Protocol for Deprotection and Salt Formation (Step 8):

-

Dissolve the crude or purified N-Boc-3-amino-4-cyclobutyl-2-oxobutanamide in a minimal amount of a suitable solvent such as dioxane or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride (e.g., 4M in dioxane or as a gas) with stirring.

-

A precipitate will form. Continue stirring for 1-2 hours at 0-5 °C.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Logical Workflow for Synthesis

The synthesis follows a logical progression of functional group transformations. The workflow is designed to build the molecule in a stepwise manner, protecting reactive groups as needed to ensure selectivity.

Figure 2: Logical workflow of the synthesis process.

Conclusion

The synthesis of this compound is a well-defined process that requires careful control of reaction conditions to achieve high purity and yield. The methodologies outlined in this guide, primarily based on established patent literature, provide a robust framework for the production of this vital pharmaceutical intermediate. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers and process chemists involved in the development and manufacturing of Boceprevir and related antiviral agents. Commercial suppliers often guarantee a purity of ≥98.0% for this intermediate, underscoring the importance of precise execution of these synthetic steps.[1]

References

Technical Guide: Chemical Properties and Synthetic Utility of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride (CAS No. 817169-86-1). It is a critical chemical intermediate primarily utilized in the pharmaceutical industry for the synthesis of potent antiviral agents. This guide covers its core chemical and physical properties, provides detailed experimental protocols for its synthesis and subsequent use, and illustrates its role in relevant biochemical pathways. The information is intended to support research and development activities in medicinal chemistry and drug manufacturing.

Core Chemical Properties

This compound is a key building block in multi-step organic synthesis. While it is often generated and used in situ or as a transient intermediate, its fundamental properties have been characterized. Below is a summary of its known chemical and physical data.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 817169-86-1 | [1] |

| Synonyms | Boceprevir Intermediate | [2] |

| Molecular Formula | C₈H₁₅ClN₂O₂ | [3] |

| Molecular Weight | 206.67 g/mol | Calculated |

| Physical Appearance | White to off-white powder | [2] |

| Purity | Typically ≥96% to ≥98% | [4][5] |

| Solubility | Data not readily available; expected to be soluble in polar organic solvents. | - |

| Melting Point | Data not readily available for the oxo- form. The precursor, 3-Amino-4-cyclobutyl-2-hydroxy butanamide HCl (CAS 394735-23-0), has a melting point of 200-204 °C. | |

| Boiling Point | Data not available. | - |

Role in Pharmaceutical Synthesis

This compound is a pivotal intermediate in the synthesis of Boceprevir, a direct-acting antiviral agent against the Hepatitis C Virus (HCV).[5] Boceprevir functions by inhibiting the HCV NS3/4A serine protease, an enzyme essential for viral replication.[6] The structural integrity and high purity of this compound are paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).[5]

The synthesis of Boceprevir involves the coupling of this α-ketoamide intermediate with a complex bicyclic proline derivative. The workflow diagram below outlines this crucial step.

Caption: Synthetic workflow for Boceprevir highlighting the oxidation step.

Experimental Protocols

The following protocols are representative methodologies derived from patent literature for the synthesis and utilization of this compound.

Protocol 1: Synthesis via Oxidation of Hydroxy Precursor

This procedure describes the oxidation of the precursor, 3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride, to yield the target α-ketoamide.

-

Objective: To prepare 3-Amino-4-cyclobutyl-2-oxobutanamide from its hydroxy precursor.

-

Materials:

-

3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Suspend 3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add Dess-Martin Periodinane (DMP) portion-wise to the suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes until the layers become clear.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-Amino-4-cyclobutyl-2-oxobutanamide product, which is often taken directly to the next step without further purification.

-

Protocol 2: Utilization in Boceprevir Synthesis (Peptide Coupling)

This protocol outlines the condensation of the newly formed α-ketoamide with the P2 fragment of Boceprevir.

-

Objective: To couple 3-Amino-4-cyclobutyl-2-oxobutanamide with the bicyclic proline fragment to form the core structure of Boceprevir.

-

Materials:

-

Crude 3-Amino-4-cyclobutyl-2-oxobutanamide (from Protocol 1)

-

(1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (P2 fragment)

-

Dicyclohexylcarbodiimide (DCC) or a suitable alternative coupling agent (e.g., HATU)

-

1-Hydroxybenzotriazole (HOBt)

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM, anhydrous)

-

-

Procedure:

-

Dissolve the P2 fragment in anhydrous DCM under an inert atmosphere.

-

Add HOBt and the crude this compound.

-

Cool the mixture to 0 °C and add DIPEA to neutralize the hydrochloride salt.

-

Add the coupling agent (e.g., DCC) and stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Continue stirring for 12-18 hours, monitoring for completion by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove urea byproducts (if DCC is used).

-

Wash the filtrate with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product (Boceprevir) using column chromatography on silica gel to obtain the final compound.

-

Biochemical Pathway and Mechanism of Action

The end-product synthesized from this intermediate, Boceprevir, is a potent inhibitor of the HCV NS3/4A protease. This viral enzyme is a chymotrypsin-like serine protease crucial for the HCV life cycle. It is responsible for cleaving the viral polyprotein into mature non-structural proteins (NS4A, NS4B, NS5A, NS5B) that form the viral replication complex.

Boceprevir acts as a peptidomimetic, reversibly and covalently binding to the active site serine residue (Ser139) of the NS3 protease.[7] This binding blocks the enzyme's proteolytic activity, thereby preventing the maturation of viral proteins and halting viral replication.[6][7]

Caption: Mechanism of HCV NS3/4A protease inhibition by Boceprevir.

References

- 1. canbipharm.com [canbipharm.com]

- 2. Page loading... [guidechem.com]

- 3. 3-AMINO-4-CYCLOBUTYL-2-OXOBUTANAMIDE HCL | 817169-86-1 [sigmaaldrich.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. nbinno.com [nbinno.com]

- 6. 3-AMINO-4-CYCLOBUTYL-2-HYDROXYBUTANAMIDE HCL | CymitQuimica [cymitquimica.com]

- 7. chemscene.com [chemscene.com]

An In-Depth Technical Guide to 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride

CAS Number: 816444-95-8

Abstract

This technical guide provides a comprehensive overview of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride, a key pharmaceutical intermediate in the synthesis of the Hepatitis C virus (HCV) NS3/4A protease inhibitor, Boceprevir.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical properties, a plausible synthetic pathway with experimental protocols, and its role in antiviral drug manufacturing. The guide also includes visualizations of the synthetic route and the mechanism of action of Boceprevir to facilitate a deeper understanding.

Introduction

This compound (CAS 816444-95-8) is a critical building block in the multi-step synthesis of Boceprevir, a first-generation direct-acting antiviral agent.[1] Boceprevir was a significant advancement in the treatment of chronic Hepatitis C genotype 1 infection. The efficacy of Boceprevir is intrinsically linked to the purity and precise stereochemistry of its constituent intermediates, making a thorough understanding of this precursor essential for pharmaceutical synthesis and development. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for the scientific community.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound and its immediate precursor, 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride, is presented in Table 1. The data has been compiled from various chemical supplier databases and publicly available information.

Table 1: Physicochemical Properties

| Property | This compound | 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride |

| CAS Number | 816444-95-8[3] | 394735-23-0[4] |

| Molecular Formula | C₈H₁₅ClN₂O₂ | C₈H₁₇ClN₂O₂[4] |

| Molecular Weight | 206.67 g/mol | 208.69 g/mol [4][5] |

| Appearance | White to off-white powder[6] | White to almost white powder to crystal[5] |

| Purity | ≥98.0% (typical)[1] | >95.0% (T)[5] |

| Synonyms | Cyclobutanebutanamide, β-amino-α-oxo-, hydrochloride (1:1)[6] | β-Amino-α-hydroxycyclobutanebutanamide Hydrochloride (mixture of diastereoisomers)[5] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process. A plausible and commonly referenced pathway involves the synthesis of its precursor, 3-Amino-4-cyclobutyl-2-hydroxybutanamide, followed by an oxidation step. While specific, detailed industrial protocols are proprietary, the following represents a generalized experimental procedure based on information from public patents and scientific literature.

Synthesis of 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride

The synthesis of the hydroxy precursor is a critical step. Various patented processes exist for the preparation of this intermediate.[7][8] These methods often involve multiple steps, which are summarized in the workflow diagram below.

References

- 1. nbinno.com [nbinno.com]

- 2. cetjournal.it [cetjournal.it]

- 3. 2abiotech.net [2abiotech.net]

- 4. chemscene.com [chemscene.com]

- 5. 3-Amino-4-cyclobutyl-2-hydroxybutanamide Hydrochloride (mi… [cymitquimica.com]

- 6. Page loading... [wap.guidechem.com]

- 7. WO2013066734A1 - Process and intermediates for the preparation of 3-amino-4-cyclobutyl-2-hydroxybutanamide and salts thereof - Google Patents [patents.google.com]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

An In-depth Technical Guide on the Core Mechanism of Action of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride's Active Pharmaceutical Ingredient

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of the active pharmaceutical ingredient derived from the chemical intermediate, 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride. This intermediate is a critical building block in the synthesis of Boceprevir, a potent, first-generation direct-acting antiviral agent. This document will elucidate the molecular interactions, biochemical pathways, and cellular effects of Boceprevir, with a focus on its role as a Hepatitis C Virus (HCV) NS3/4A serine protease inhibitor. Quantitative data from key studies are summarized, and detailed experimental methodologies are provided for researchers, scientists, and drug development professionals.

Introduction: From Chemical Intermediate to Active Antiviral Agent

This compound is a synthetic tripeptide mimetic that serves as a crucial intermediate in the chemical synthesis of Boceprevir. As an intermediate, it does not possess inherent therapeutic activity but is a key structural component of the final active pharmaceutical ingredient. Boceprevir was one of the first direct-acting antivirals approved for the treatment of chronic Hepatitis C genotype 1 infection, representing a significant advancement in the management of this disease.

Boceprevir's therapeutic effect stems from its highly specific inhibition of the Hepatitis C Virus (HCV) non-structural protein 3/4A (NS3/4A) serine protease. This viral enzyme is essential for the cleavage of the HCV polyprotein, a large precursor protein that must be processed into mature viral proteins for viral replication to occur. By targeting the NS3/4A protease, Boceprevir effectively halts a critical step in the viral life cycle.

Mechanism of Action: Inhibition of HCV NS3/4A Protease

The primary mechanism of action of Boceprevir is the potent and selective inhibition of the HCV NS3/4A serine protease. The NS3 protein possesses the serine protease catalytic domain, and the NS4A protein acts as a cofactor, stabilizing the NS3 protein and anchoring it to intracellular membranes, thereby enhancing its proteolytic activity.

Boceprevir is a peptidomimetic inhibitor that is designed to mimic the natural substrate of the NS3/4A protease. It binds to the active site of the enzyme in a covalent yet reversible manner. The α-ketoamide functional group of Boceprevir forms a covalent adduct with the catalytic serine residue (Ser139) in the active site of the NS3 protease. This binding is further stabilized by a network of hydrogen bonds between the inhibitor and the enzyme, effectively blocking the substrate from accessing the active site. This inhibition of proteolytic activity prevents the processing of the HCV polyprotein into mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B), which are essential components of the viral replication complex. The disruption of the viral replication machinery ultimately leads to a reduction in viral RNA levels and viral load in infected individuals.

Quantitative Data on Boceprevir's Activity

The potency and selectivity of Boceprevir have been extensively characterized through various in vitro assays. The following tables summarize key quantitative data.

| Parameter | Value | HCV Genotype | Assay Type | Reference |

| Ki | 14 nM | 1a | Enzymatic Assay | [1] |

| Ki | 14 nM | 1b | Enzymatic Assay | [1] |

| Ki range | 10-104 nM | 1-6 | Enzymatic Assay | [2] |

| EC50 | 200-400 nM | 1, 2, 5 | Replicon Assay | [2] |

| IC90 | 350 nM | Not Specified | Replicon Assay | [3] |

Table 1: In Vitro Inhibitory Activity of Boceprevir

| Parameter | Value | Assay Type | Reference |

| Selectivity Ratio | 4 to >7000 | Enzymatic assays against human serine and cysteine proteases | [2][4] |

Table 2: Selectivity of Boceprevir

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the mechanism of action of Boceprevir.

HCV NS3/4A Protease Enzymatic Assay (FRET-based)

This assay is used to determine the direct inhibitory activity of a compound on the purified HCV NS3/4A protease enzyme.

Principle: A synthetic peptide substrate containing a specific cleavage site for the NS3/4A protease is labeled with a fluorescent donor and a quencher molecule. In its intact state, the proximity of the quencher to the donor results in fluorescence resonance energy transfer (FRET), leading to a low fluorescence signal. Upon cleavage of the peptide by the NS3/4A protease, the donor and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

Materials:

-

Recombinant HCV NS3/4A protease (genotype-specific)

-

FRET peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside)

-

Test compound (Boceprevir) dissolved in DMSO

-

Microplate reader capable of fluorescence detection

Procedure:

-

Prepare serial dilutions of Boceprevir in DMSO.

-

In a 96-well or 384-well plate, add the assay buffer.

-

Add the diluted Boceprevir or DMSO (vehicle control) to the wells.

-

Add the recombinant HCV NS3/4A protease to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the FRET peptide substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (e.g., excitation at 485 nm, emission at 535 nm).

-

The initial reaction rates are calculated from the linear phase of the fluorescence signal increase.

-

The percent inhibition is calculated relative to the vehicle control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be determined through further kinetic studies, such as progress curve analysis.[2]

References

- 1. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 2. In vitro kinetic profiling of hepatitis C virus NS3 protease inhibitors by progress curve analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hcvguidelines.org [hcvguidelines.org]

- 4. benchchem.com [benchchem.com]

Technical Guide: Spectroscopic Profile of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride

Introduction

3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride is a key pharmaceutical intermediate, notably in the synthesis of the antiviral drug Boceprevir.[1][2] Its specific chemical structure, featuring a cyclobutyl group, an aminoketone, and an amide functional group, presents a unique spectroscopic fingerprint. This guide provides a detailed overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

It is important to note that publicly accessible, experimentally-derived spectroscopic data for this compound is limited. Therefore, the data presented herein is a theoretical prediction based on established principles of spectroscopy and the known chemical structure of the molecule. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the expected analytical profile of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.5 | br s | 3H | -NH₃⁺ |

| ~7.5 - 8.0 | br s | 1H | -C(O)NH₂ (cis) |

| ~7.0 - 7.5 | br s | 1H | -C(O)NH₂ (trans) |

| ~4.5 - 4.8 | t | 1H | -CH(NH₃⁺)- |

| ~2.5 - 2.8 | m | 1H | -CH(cyclobutyl)- |

| ~2.0 - 2.3 | m | 2H | -CH₂(cyclobutyl) |

| ~1.8 - 2.0 | m | 2H | -CH₂(cyclobutyl) |

| ~1.6 - 1.8 | m | 2H | -CH₂(cyclobutyl) |

| ~1.4 - 1.6 | m | 2H | -CH₂-CH(cyclobutyl)- |

Solvent: D₂O or DMSO-d₆. Chemical shifts are referenced to the residual solvent peak.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~195 - 205 | C=O (ketone) |

| ~170 - 175 | C=O (amide) |

| ~55 - 60 | -CH(NH₃⁺)- |

| ~40 - 45 | -CH(cyclobutyl)- |

| ~35 - 40 | -CH₂-CH(cyclobutyl)- |

| ~25 - 30 | -CH₂(cyclobutyl) |

| ~15 - 20 | -CH₂(cyclobutyl) |

Solvent: D₂O or DMSO-d₆. Chemical shifts are referenced to the solvent peak.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | N-H stretch (amide & amine HCl) |

| ~3000 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1720 - 1700 | Strong | C=O stretch (ketone) |

| ~1680 - 1650 | Strong | C=O stretch (amide I) |

| ~1640 - 1600 | Medium | N-H bend (amine HCl) |

| ~1620 - 1580 | Medium | N-H bend (amide II) |

| ~1470 - 1450 | Medium | C-H bend (CH₂) |

Sample preparation: KBr pellet or ATR.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z (amu) | Assignment |

| 185.1285 | [M+H]⁺ (protonated molecule) |

| 168.1234 | [M+H - NH₃]⁺ |

| 140.0917 | [M+H - C(O)NH₂]⁺ |

| 113.0808 | [Cyclobutyl-CH₂-CH=C=O]⁺ |

| 85.0648 | [Cyclobutyl-CH=NH₂]⁺ |

| 57.0704 | [C₄H₉]⁺ |

Ionization mode: Electrospray Ionization (ESI), positive ion mode.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in the positive ion mode over a relevant m/z range (e.g., 50-500 amu).

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, spectroscopic profile of this compound. The predicted NMR, IR, and MS data offer valuable insights for the identification and characterization of this important pharmaceutical intermediate. The provided experimental protocols serve as a standard reference for researchers aiming to acquire and interpret spectroscopic data for this and similar compounds. While awaiting the public availability of experimental spectra, this guide serves as a robust foundational resource for professionals in the field.

References

Physicochemical properties of "3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride"

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS Number: 817169-86-1) is a key intermediate in the synthesis of antiviral drugs, including Boceprevir.[1] A thorough understanding of its physicochemical properties is crucial for process optimization, formulation development, and ensuring the quality and consistency of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the essential physicochemical characteristics of this compound and details the standard experimental protocols for their determination. While specific experimental data for this intermediate is not extensively published, this document outlines the requisite analytical workflow for its complete characterization.

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 817169-86-1

-

Molecular Formula: C₈H₁₅ClN₂O₂

-

Purity: Commercially available with an assay of ≥98.0%.[1]

Physicochemical Data Summary

The following tables outline the key physicochemical parameters that are critical for the characterization of this compound. Due to the limited availability of published data, this section serves as a template for data collection during its analysis.

Table 1: Thermal and Physical Properties

| Property | Analytical Technique(s) | Purpose |

| Melting Point (°C) | Capillary Method, Differential Scanning Calorimetry (DSC) | Provides an indication of purity and identity. |

| Decomposition Temperature (°C) | Thermogravimetric Analysis (TGA), DSC | Determines the thermal stability of the compound. |

| Crystallinity | X-ray Powder Diffraction (XRPD), DSC | Identifies the solid-state form (crystalline or amorphous), which impacts solubility and stability.[2][3] |

| Hygroscopicity | Dynamic Vapor Sorption (DVS) | Assesses the tendency of the material to absorb moisture, which can affect stability and handling. |

Table 2: Solubility and Partitioning Properties

| Property | Analytical Technique(s) | Purpose |

| Aqueous Solubility | Shake-Flask Method (as per USP) | Determines the extent to which the compound dissolves in water, a critical factor for bioavailability.[4] |

| pH-Solubility Profile | Shake-Flask Method at various pH values | Characterizes solubility across a physiologically relevant pH range. |

| pKa | Potentiometric Titration | Determines the ionization constant, which influences solubility and absorption.[5] |

| LogP (Octanol-Water Partition Coefficient) | Shake-Flask Method, HPLC | Measures the lipophilicity of the compound, which is important for predicting its membrane permeability and distribution.[6][7][8] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below. These protocols are based on standard pharmaceutical analysis techniques.

Melting Point Determination (Capillary Method)

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end).[9]

-

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.[9]

-

The capillary tube is placed in the heating block of the melting point apparatus.[9]

-

The sample is heated at a steady rate (e.g., 10°C/minute) for an initial approximate determination.[10]

-

The determination is repeated with a fresh sample, heating rapidly to about 20°C below the approximate melting point, and then reducing the heating rate to 1-2°C per minute.[9]

-

The temperature at which the first droplet of liquid appears and the temperature at which the sample becomes completely liquid are recorded as the melting range.

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

-

Principle: DSC measures the heat flow into or out of a sample as a function of temperature, identifying thermal events like melting and crystallization.[11][12][13] TGA measures the change in mass of a sample as a function of temperature, indicating thermal stability and decomposition.[14][15]

-

Apparatus: Differential Scanning Calorimeter, Thermogravimetric Analyzer.

-

Procedure (DSC):

-

A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.

-

The sample pan and an empty reference pan are placed in the DSC cell.

-

The cell is heated at a controlled rate (e.g., 10°C/minute) over a specified temperature range (e.g., 25°C to 250°C).[16]

-

The heat flow to the sample relative to the reference is recorded, and endothermic (melting) or exothermic (decomposition, crystallization) events are analyzed.[13]

-

-

Procedure (TGA):

-

A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.

-

The pan is heated in the TGA furnace at a controlled rate (e.g., 10°C/minute) under a specific atmosphere (e.g., nitrogen).[16]

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Weight loss steps are analyzed to determine decomposition temperatures and the presence of volatiles.[15]

-

Aqueous Solubility Determination (Shake-Flask Method)

-

Principle: This method determines the equilibrium solubility of a compound in a specific solvent by allowing a suspension of the compound to reach equilibrium and then measuring the concentration of the dissolved substance.[4]

-

Apparatus: Vials with screw caps, orbital shaker with temperature control, analytical balance, centrifuge, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., purified water, buffered solutions at various pHs) in a vial. This ensures that a saturated solution is formed.[4]

-

The vials are sealed and agitated in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[17]

-

After shaking, the samples are allowed to stand to allow for the sedimentation of undissolved solids. The pH of the suspension is verified.[4]

-

Aliquots of the supernatant are carefully removed and clarified by centrifugation or filtration (using a filter compatible with the compound).

-

The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

pKa Determination (Potentiometric Titration)

-

Principle: The pKa is determined by titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa corresponds to the pH at which the compound is 50% ionized.[5]

-

Apparatus: Potentiometer with a pH electrode, automated titrator or burette, magnetic stirrer.

-

Procedure:

-

A known amount of the compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol to ensure solubility.[5]

-

The solution is purged with nitrogen to remove dissolved carbon dioxide.[18][19]

-

For a hydrochloride salt (an acidic form of an amine), the solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).[5]

-

The pH of the solution is measured and recorded after each incremental addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the inflection point of the curve or by analyzing the data using appropriate software.[5]

-

LogP Determination (Shake-Flask Method)

-

Principle: This method measures the ratio of the concentration of a compound in two immiscible phases, typically n-octanol and water, at equilibrium. It is a measure of the compound's lipophilicity.[6][7]

-

Apparatus: Vials with screw caps, orbital shaker, centrifuge, analytical instrument (HPLC or UV-Vis).

-

Procedure:

-

n-Octanol and a pH 7.4 phosphate buffer are pre-saturated with each other by mixing and allowing the phases to separate.[8]

-

A known amount of the compound is dissolved in either the n-octanol or the buffered aqueous phase.

-

The two phases are combined in a vial in a defined volume ratio (e.g., 1:1).

-

The vial is shaken for a sufficient time to allow for equilibrium to be established, followed by separation of the two phases by centrifugation.

-

The concentration of the compound in each phase is determined using a suitable analytical method.

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

X-ray Powder Diffraction (XRPD)

-

Principle: XRPD is a non-destructive technique that provides information on the crystal structure, phase, and crystallinity of a solid material. Each crystalline solid has a unique diffraction pattern.[2][20]

-

Apparatus: X-ray powder diffractometer.

-

Procedure:

-

A small amount of the powdered sample is placed onto a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam at various angles (2θ).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle.

-

The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint for the crystalline form. A lack of sharp peaks indicates an amorphous material.[3]

-

Mandatory Visualizations

Caption: Workflow for the physicochemical characterization of a pharmaceutical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. From solubility to efficacy: how X-ray powder diffraction is improving drug bioavailability | Malvern Panalytical [malvernpanalytical.com]

- 3. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. enamine.net [enamine.net]

- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. contractpharma.com [contractpharma.com]

- 12. news-medical.net [news-medical.net]

- 13. veeprho.com [veeprho.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. improvedpharma.com [improvedpharma.com]

- 16. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 17. uspnf.com [uspnf.com]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. moodle2.units.it [moodle2.units.it]

Technical Guide: Physicochemical Properties of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: Solubility and Handling of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride (CAS: 817169-86-1)

Introduction

This compound is a key chemical intermediate in the synthesis of Boceprevir, a protease inhibitor formerly used in the treatment of Hepatitis C virus (HCV) infection.[1] As a critical building block in the synthesis of this antiviral agent, understanding its physicochemical properties, particularly its solubility in organic solvents, is essential for process optimization, formulation development, and analytical method design.

This technical guide provides a summary of the currently available information regarding the solubility of this compound in organic solvents. Despite a comprehensive search of scientific literature, patent databases, and chemical supplier documentation, specific quantitative solubility data for this compound remains largely unpublished. This document, therefore, aims to provide qualitative insights based on its use in synthetic chemistry and outlines standard methodologies for determining its solubility.

Quantitative Solubility Data

A thorough review of publicly accessible data reveals a lack of specific quantitative solubility values for this compound in common organic solvents. The table below summarizes the current status of available data.

| Organic Solvent | Chemical Formula | Quantitative Solubility ( g/100 mL at 25°C) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Data not available |

| Ethanol | C₂H₅OH | Data not available |

| Methanol | CH₃OH | Data not available |

| Dichloromethane (DCM) | CH₂Cl₂ | Data not available |

| Acetonitrile (ACN) | C₂H₃N | Data not available |

| Ethyl Acetate | C₄H₈O₂ | Data not available |

| Toluene | C₇H₈ | Data not available |

While precise figures are unavailable, patent literature describing the synthesis of Boceprevir indicates that this compound is utilized in reactions involving solvents such as dichloromethane and mixtures of toluene and DMSO. This suggests at least partial solubility or the formation of a viable suspension in these solvent systems under specific reaction conditions.

Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of this compound, a standardized experimental protocol, such as the isothermal shake-flask method, is recommended.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvent (e.g., DMSO, Ethanol, Methanol)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL or g/100mL.

Visualization of Related Processes

To provide context for the importance of this compound, the following diagrams illustrate its role in the synthesis of Boceprevir and the general workflow for solubility determination.

Caption: Role of the target compound in Boceprevir synthesis.

Caption: General workflow for experimental solubility determination.

Conclusion

References

"3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride" stability and storage conditions

An in-depth analysis of "3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride" reveals a scarcity of publicly available stability and storage data for this specific molecule. This suggests the compound may be a novel chemical entity, a research compound with limited documentation, or a proprietary molecule. However, by examining its constituent functional groups—a cyclobutane ring, an α-keto-β-amino amide system, and a hydrochloride salt—we can infer potential stability characteristics and outline the necessary protocols for its assessment. This guide provides a framework for researchers, scientists, and drug development professionals to understand and evaluate the stability of this and structurally related compounds.

Inferred Stability Profile

The structure of this compound suggests several potential degradation pathways. The α-keto amide functionality is susceptible to hydrolysis, particularly at non-neutral pH. The presence of the amine group adjacent to a carbonyl introduces the possibility of intramolecular reactions or oxidative degradation. The strained cyclobutane ring, while generally stable, can be prone to ring-opening reactions under energetic conditions such as high heat or UV light. As a hydrochloride salt, the compound is likely a crystalline solid with improved stability and handling properties compared to its free base, but it may also be hygroscopic.

A comprehensive stability assessment would involve forced degradation studies to identify these potential pathways and long-term stability testing under various storage conditions to establish a recommended shelf-life.

Quantitative Stability Data

While specific data for the title compound is unavailable, the following table represents a template for how stability data, once generated, should be presented. This example outlines results from a hypothetical forced degradation study.

| Condition | Stressor Level | Time (hours) | Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |

| Acid Hydrolysis | 0.1 N HCl at 60 °C | 24 | 85.2 | 7.8 | 4.1 |

| Base Hydrolysis | 0.1 N NaOH at 25 °C | 8 | 72.5 | 15.3 | 9.6 |

| Oxidative Degradation | 3% H₂O₂ at 25 °C | 24 | 91.8 | 5.4 | N/A |

| Thermal Degradation | 80 °C (solid state) | 72 | 98.1 | 1.2 | N/A |

| Photostability | ICH Q1B Option II (solid state) | - | 96.5 | 2.1 | 0.9 |

Data is hypothetical and for illustrative purposes only.

Recommended Storage Conditions

Based on the inferred stability profile, the following storage conditions are recommended to ensure the integrity of this compound.

| Parameter | Recommended Condition |

| Temperature | 2-8 °C (Refrigerated) |

| Humidity | Store in a desiccator or with a desiccant. |

| Light | Protect from light. Store in an amber vial or opaque container. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). |

Experimental Protocols

The following are detailed methodologies for key experiments required to formally establish the stability and storage conditions of the compound.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60 °C for 24 hours. Neutralize with 1 mL of 0.1 N NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature (25 °C) for 8 hours. Neutralize with 1 mL of 0.1 N HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature (25 °C) for 24 hours.

-

Thermal Degradation: Place approximately 5 mg of the solid compound in a vial and heat at 80 °C for 72 hours. Dissolve in the mobile phase for analysis.

-

Photostability: Expose approximately 5 mg of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). A control sample should be kept in the dark.

-

Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method to quantify the parent compound and identify major degradants.

Protocol 2: Long-Term Stability Study (ICH Q1A)

Objective: To determine the shelf-life and establish recommended storage conditions.

Methodology:

-

Sample Preparation: Package the solid compound in its proposed final container closure system.

-

Storage Conditions: Store samples under the following conditions:

-

Long-term: 25 °C / 60% RH

-

Intermediate: 30 °C / 65% RH

-

Accelerated: 40 °C / 75% RH

-

-

Time Points: Pull samples for analysis at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).

-

Analysis: At each time point, analyze the samples for:

-

Appearance (visual inspection)

-

Assay and Purity (using a validated stability-indicating HPLC method)

-

Moisture content (Karl Fischer titration)

-

Degradation products

-

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the stability assessment of this compound.

Caption: Workflow for a forced degradation study.

Caption: Potential degradation pathways and influencing factors.

An In-depth Technical Guide to 3-Amino-4-cyclobutyl-2-oxobutanamide Hydrochloride: Structural Analogs, Derivatives, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride, a key building block in the development of potent antiviral agents. We delve into its structural analogs and derivatives, with a particular focus on α-ketoamides as inhibitors of viral proteases. This document summarizes quantitative biological data, details experimental protocols for synthesis and evaluation, and visualizes key concepts through signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of the α-Ketoamide Scaffold

This compound has emerged as a molecule of significant interest in medicinal chemistry, primarily due to its role as a crucial intermediate in the synthesis of Boceprevir, a first-generation direct-acting antiviral agent for the treatment of Hepatitis C.[1] The core of its chemical importance lies in the α-ketoamide functional group, a privileged scaffold known for its ability to act as a reversible covalent inhibitor of serine and cysteine proteases. This mode of action, where the electrophilic ketone carbon is attacked by a nucleophilic residue in the enzyme's active site, has been successfully exploited in the design of numerous potent enzyme inhibitors.

The cyclobutyl moiety at the P1' position of this compound plays a critical role in orienting the molecule within the S1' binding pocket of target proteases, contributing to both potency and selectivity. This guide will explore the structure-activity relationships (SAR) of analogs and derivatives, shedding light on how modifications to this core structure influence biological activity.

Structural Analogs and Derivatives: A Landscape of Protease Inhibitors

The exploration of structural analogs of 3-Amino-4-cyclobutyl-2-oxobutanamide has largely been driven by the quest for improved antiviral therapies. The primary focus has been on the development of inhibitors for the Hepatitis C virus (HCV) NS3/4A serine protease and, more recently, the SARS-CoV-2 main protease (Mpro or 3CLpro). The general structure of these α-ketoamide inhibitors can be dissected into several key components that interact with the respective protease binding pockets (P sites).

Modifications at the P1', P2, and P3 Positions

Structure-activity relationship (SAR) studies have revealed that modifications at the P1', P2, and P3 positions significantly impact the potency and pharmacokinetic properties of these inhibitors. The cyclobutyl group of the parent molecule occupies the S1' pocket of the protease. Analogs with varying cycloalkyl groups at this position have been synthesized to optimize this interaction. The P2 and P3 positions are typically occupied by larger, often cyclic or bicyclic, moieties that make extensive contacts with the S2 and S3 pockets of the protease, contributing significantly to binding affinity.

Quantitative Data on Biological Activity

The following table summarizes the in vitro activity of Boceprevir and other representative α-ketoamide derivatives against their target viral proteases. This data highlights the potency of this class of compounds and provides a basis for comparative analysis.

| Compound/Analog | Target Protease | Assay Type | IC50 / EC50 / Ki | Reference(s) |

| Boceprevir | HCV NS3/4A | Enzyme Inhibition | Ki = 14 nM | [2] |

| Boceprevir | HCV Replicon | Cell-based | IC90 = 350 nM | [2] |

| Narlaprevir | SARS-CoV-2 Mpro | Enzyme Inhibition | IC50 = 4.73 µM | [3] |

| Calpain Inhibitor II | SARS-CoV-2 Mpro | Enzyme Inhibition | IC50 = 0.97 µM | [3] |

| Calpain Inhibitor XII | SARS-CoV-2 Mpro | Enzyme Inhibition | IC50 = 0.45 µM | [3] |

| Compound 20j (N-((R)-1-cyclohexyl-2-(((R)-3-methoxy-1-oxo-1-((1-(2-oxo-2-((thiazol-2-ylmethyl)amino)acetyl)cyclobutyl)amino)propan-2-yl)amino)-2-oxoethyl)-4,4-difluorocyclohexane-1-carboxamide) | SARS-CoV-2 Mpro | Enzyme Inhibition | IC50 = 19.0 nM | [4] |

| Compound 20j | SARS-CoV-2 | Cell-based | EC50 = 138.1 nM | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of α-ketoamide derivatives and their biological evaluation.

General Synthesis of α-Ketoamide Derivatives

The synthesis of α-ketoamide derivatives can be achieved through various synthetic routes. A common approach involves the oxidation of an α-hydroxy amide precursor. The following is a generalized protocol based on methods described in the literature.

Step 1: Synthesis of the α-Hydroxy Amide Precursor

-

Coupling Reaction: A protected amino acid (e.g., Boc-protected) is coupled with an amine in the presence of a suitable coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole) in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Deprotection: The protecting group (e.g., Boc) is removed using an appropriate reagent, such as trifluoroacetic acid (TFA) in DCM.

-

Reduction: The resulting keto group is stereoselectively reduced to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄).

Step 2: Oxidation to the α-Ketoamide

-

Dess-Martin Periodinane (DMP) Oxidation: The α-hydroxy amide is dissolved in a chlorinated solvent (e.g., DCM).

-

Dess-Martin periodinane is added portion-wise at 0 °C.

-

The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

-

The product is extracted with an organic solvent, dried, and purified by column chromatography.

HCV NS3/4A Protease FRET Assay

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the activity of HCV NS3/4A protease and the inhibitory potential of test compounds.[2][5][6]

Materials:

-

Recombinant HCV NS3/4A protease

-

FRET substrate: A peptide containing the NS3/4A cleavage site flanked by a donor (e.g., CyPet) and an acceptor (e.g., YPet) fluorophore.

-

Assay buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT, 0.1% Triton X-100, 10% glycerol.

-

Test compounds dissolved in DMSO.

-

384-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

Add 2 µL of test compound dilutions in DMSO to the wells of a 384-well plate.

-

Add 20 µL of recombinant HCV NS3/4A protease (final concentration ~5 nM) in assay buffer to each well.

-

Incubate the plate at 30°C for 30 minutes.

-

Initiate the reaction by adding 20 µL of the FRET substrate (final concentration ~100 nM) in assay buffer.

-

Immediately measure the fluorescence of both the donor and acceptor fluorophores over time using a plate reader.

-

Calculate the ratio of acceptor to donor fluorescence to determine the extent of substrate cleavage.

-

Determine the IC50 values of the test compounds by plotting the percentage of inhibition against the compound concentration.

Cell-Based HCV Replicon Assay

This assay measures the ability of a compound to inhibit HCV RNA replication in a cellular environment.[3][7][8][9]

Materials:

-

Huh-7 cells harboring a subgenomic HCV replicon expressing a reporter gene (e.g., luciferase).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418.

-

Test compounds dissolved in DMSO.

-

96-well white, clear-bottom tissue culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a density of 1 x 10⁴ cells per well.

-

Allow the cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treat the cells with serial dilutions of the test compounds.

-

Incubate the plates for 72 hours at 37°C.

-

Remove the culture medium and lyse the cells.

-

Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

-

In a parallel plate, assess cell viability using a suitable assay (e.g., CellTiter-Glo).

-

Calculate the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values for each compound.

Visualizing Key Processes: Signaling Pathways and Experimental Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts discussed in this guide.

Mechanism of Action: Covalent Inhibition of a Viral Protease

Experimental Workflow: Antiviral Drug Discovery Pipeline

Logical Relationship: FRET-Based Protease Assay

Conclusion and Future Directions

This compound and its derivatives represent a cornerstone in the development of α-ketoamide-based protease inhibitors. The extensive research into their structure-activity relationships has provided invaluable insights for the rational design of potent antiviral agents. The experimental protocols detailed in this guide offer a practical framework for the synthesis and evaluation of new analogs.

Future research in this area will likely focus on several key aspects:

-

Broad-spectrum Activity: The development of inhibitors with activity against multiple viral proteases to combat emerging viral threats.

-

Overcoming Resistance: The design of novel analogs that are less susceptible to resistance mutations in viral proteases.

-

Improved Pharmacokinetics: Optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties to enhance oral bioavailability and in vivo efficacy.

-

Novel Scaffolds: Exploration of new chemical scaffolds that mimic the α-ketoamide warhead to identify novel classes of protease inhibitors.

By building upon the foundational knowledge presented in this guide, the scientific community can continue to advance the development of innovative and effective therapies for a wide range of viral diseases.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of α-Ketoamide inhibitors of SARS-CoV-2 main protease derived from quaternized P1 groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hepatitis C Virus: Propagation, Quantification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Coupling of 3-Amino-4-cyclobutyl-2-oxobutanamide Hydrochloride Precursors in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

"3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride" is a critical structural motif found in the hepatitis C virus (HCV) NS3/4A protease inhibitor, Boceprevir.[1] In the synthesis of Boceprevir, this α-ketoamide functionality is typically introduced by the coupling of its precursor, 3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride , with a complex carboxylic acid moiety, followed by a subsequent oxidation step.[2] The direct coupling of the α-ketoamide is challenging due to the reactivity of the ketone. Therefore, the established and more robust protocol involves the formation of an amide bond with the corresponding α-hydroxy amide, which is then oxidized to the desired α-ketoamide in the final stages of the synthesis.

These application notes provide a detailed protocol for the peptide coupling reaction between the carboxylic acid intermediate and the hydrochloride salt of the aminohydroxybutanamide, a key step in the synthesis of Boceprevir. A subsequent protocol for the oxidation to the final α-ketoamide is also provided.

Data Presentation: Key Reagents and Conditions for Amide Coupling

The following table summarizes the typical reagents and conditions for the amide coupling step.

| Parameter | Description |

| Carboxylic Acid | (1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |

| Amine Component | 3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride[2] |

| Coupling Reagents | Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBT)[2] |

| Base | Diisopropylethylamine (DIPEA)[2] |

| Solvent | Dichloromethane (DCM)[2] |

| Reaction Temperature | Typically performed at room temperature |

| Reaction Time | Monitored by TLC or LC-MS until completion (typically several hours) |

Experimental Protocols

Protocol 1: Amide Bond Formation

This protocol details the coupling of the carboxylic acid intermediate with 3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride.

Materials:

-

(1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

-

3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBT)

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid intermediate, 3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride, and HOBT.

-

Add anhydrous dichloromethane to dissolve the solids.

-

Cool the mixture in an ice bath (0 °C).

-

Add diisopropylethylamine (DIPEA) dropwise to the stirred solution. The base is required to neutralize the hydrochloride salt of the amine.

-

In a separate container, dissolve DCC in a minimal amount of anhydrous dichloromethane.

-

Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate (dicyclohexylurea, DCU) will form.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

-

Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of dichloromethane.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, (1R,2S,5S)-N-(4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide.[2]

-

The crude product may be purified by column chromatography on silica gel if necessary.

Protocol 2: Oxidation to the α-Ketoamide

This protocol describes the oxidation of the α-hydroxy amide to the final α-ketoamide product, Boceprevir.

Materials:

-

The α-hydroxy amide product from Protocol 1

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

Procedure:

-

Dissolve the α-hydroxy amide in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Add Dess-Martin Periodinane in one portion to the stirred solution at room temperature.

-

Stir the reaction mixture for 1-3 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

-

Stir vigorously for 15-20 minutes until the layers are clear.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude Boceprevir can be purified by crystallization or chromatography.

Visualizations

Experimental Workflow for Amide Coupling

References

Application Note: Quantification of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride in Pharmaceutical Formulations by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Introduction

3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride is an emerging small molecule of interest in pharmaceutical development. Accurate and precise quantification of this active pharmaceutical ingredient (API) is crucial for quality control, stability testing, and formulation development. This application note details a robust and validated RP-HPLC method coupled with UV detection for the determination of this compound in a drug product matrix. The method is demonstrated to be linear, accurate, precise, and specific for its intended purpose.

Analytical Method and Protocol

This protocol outlines the necessary steps for the quantitative analysis of this compound using RP-HPLC with UV detection.

Instrumentation and Materials

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

-

Chromatographic Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Software: OpenLab CDS or equivalent chromatography data system.

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Deionized Water (18.2 MΩ·cm).

-

Reagents: Formic acid (reagent grade), this compound reference standard.

Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

| Run Time | 15 minutes |

Preparation of Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of water and methanol (diluent).

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Dissolve the pharmaceutical formulation in the diluent to achieve a theoretical concentration of 50 µg/mL of the active ingredient. Sonicate for 10 minutes to ensure complete dissolution and filter through a 0.45 µm PVDF syringe filter before injection.

Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines. The results are summarized below.

Linearity

The linearity of the method was evaluated by analyzing a six-point calibration curve. The detector response was found to be linear over the concentration range of 1 µg/mL to 100 µg/mL.

| Parameter | Result |

| Concentration Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Equation | y = 15782x + 985 |

Accuracy and Precision

Accuracy was determined by spike and recovery experiments at three concentration levels. Precision was evaluated by analyzing six replicate preparations at 100% of the target concentration (50 µg/mL).

| QC Level | Concentration (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) |

| Low | 10 µg/mL | 99.5% | 1.2% |

| Medium | 50 µg/mL | 100.2% | 0.8% |

| High | 90 µg/mL | 101.1% | 0.9% |

Limits of Detection and Quantification

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Result |

| LOD | 0.3 µg/mL |

| LOQ | 1.0 µg/mL |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

Caption: Workflow for HPLC analysis of the target compound.

Hypothetical Signaling Pathway Inhibition